molecular formula C8H6ClN3O B8588355 2-Amino-4-chloro-6-(2-furyl)pyrimidine CAS No. 569657-93-8

2-Amino-4-chloro-6-(2-furyl)pyrimidine

Cat. No. B8588355
CAS RN: 569657-93-8
M. Wt: 195.60 g/mol
InChI Key: OXFBGUDYEFARNK-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-(2-furyl)pyrimidine is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-chloro-6-(2-furyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-chloro-6-(2-furyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

569657-93-8

Product Name

2-Amino-4-chloro-6-(2-furyl)pyrimidine

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloro-6-(furan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C8H6ClN3O/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H,(H2,10,11,12)

InChI Key

OXFBGUDYEFARNK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(tributylstannyl)furan (35.7 g, 100 mmol) in DMF (100 mL) was treated with 2-amino-4,6-dichloropyrimidine (16.4 g, 100 mmol) and dichlorobis(triphenylphosphine)palladium (II) (3.51 g, 5.0 mmol). The suspension was stirred at 80° C. for 18 h, allowed to cool to room temperature and poured onto ice (400 g). The solid precipitate was filtered off, washed with water, dried in air, and the filtrate was extracted with EtOAc (300 mL), washed with water (100 mL), mixed with the solid precipitate and concentrated. The crude product was purified by chromatography [SiO2; EtOAc:toluene (0:1-1:9-2:3)] and the material with Rf 0.23 (isopropyl ether) was triturated with isohexane to give the title compound (11.1 g, 57%) as a yellow solid; mp. 133-140° C.; NMR δH (400 MHz, DMSO) 6.70 (1H, q, J 2.0 Hz), 6.95 (1H, s), 7.16 (2H, br s), 7.27 (1H, d, J 3.6 Hz) and 7.92 (1H, t, J 1.0 Hz).
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.51 g
Type
catalyst
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

A solution of 2-amino-4-hydroxy-6-(2-furyl)pyrimidine (1.40 g, 7.9 mmol) in POCl3 (4 mL) was refluxed under argon for 2 h. The POCl3 was distilled; the residue was diluted with EtOAc and poured over iced saturated NaHCO3. The layers were separated and the aqueous was extracted with EtOAc (100 mL). The combined extracts was washed with saturated NaCl, dried (MgSO4), and the solvent removed at reduced pressure to afford 0.5 g of crude product, which was used without further purification. TLC (20% EtOAc/80% hexane) Rf 0.26; 1H-NMR (DMSO-d6) δ 6.68 (dd, J=1.7, 3.4 Hz, 1H), 6.94 (s, 1H), 7.25 (dd, J=1, 3.7 Hz, 1H), 7.91 (dd, J=0.8, 1.9 Hz, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

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